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Introduction

ONX-0914 TFA (also known as PR-957 TFA) is a potent and selective inhibitor of the
immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of
hematopoietic origin.[1][2][3][4] The immunoproteasome plays a crucial role in processing
proteins for antigen presentation and is involved in the regulation of cytokine production and T
cell differentiation.[5][6] Specifically, ONX-0914 targets the chymotrypsin-like subunit of the
immunoproteasome, LMP7 (low-molecular mass polypeptide-7), and to a lesser extent, the
LMP2 subunit.[5][6][7] By inhibiting the immunoproteasome, ONX-0914 can modulate immune
responses, making it a valuable tool for studying immune-mediated diseases and for potential
therapeutic applications.[5][6][7] Flow cytometry is an indispensable technique for dissecting
the cellular effects of ONX-0914, allowing for the precise analysis of immune cell populations,
their activation status, and cytokine profiles.

Mechanism of Action

ONX-0914 acts as a noncompetitive and irreversible inhibitor of the immunoproteasome.[1][2]
Its primary target, the LMP7 subunit, is critical for the chymotrypsin-like activity of the
immunoproteasome. Inhibition of this activity disrupts the generation of antigenic peptides for
presentation on MHC class | molecules, thereby affecting CD8+ T cell responses.[5][7]
Furthermore, ONX-0914 has been shown to skew T cell differentiation, limiting the
development of pro-inflammatory Thl and Th17 cells while promoting the differentiation of
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regulatory T cells (Tregs).[5][7] It also impacts the functionality of dendritic cells (DCs) by
hindering their ability to prime T cells.[5][7] The downstream effects of ONX-0914 treatment
include a reduction in the secretion of inflammatory cytokines by various immune cells,
including peripheral blood mononuclear cells (PBMCs) and T cells.[5][7]

Data Summary

The following tables summarize the quantitative effects of ONX-0914 as reported in various

studies.

Table 1: Effects of ONX-0914 on Immune Cell Populations and Phenotype
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) ONX-0914
. Experiment Observed
Cell Type Species Dosel/Conce Reference
al Model . Effect
ntration
Reduced
In vivo levels of
CDA4+ T cells Mouse (atherosclero 10 mg/kg antigen- [5]
sis) experienced
T cells.
Reduced
In vivo levels in
Thl cells Mouse (atherosclero 10 mg/kg advanced [5]
Sis) atheroscleros
is.
In vivo Reduced
Dendritic
Mouse (atherosclero 10 mg/kg levels and [51[7]
Cells (DCs) ) I
sis) activation.
In vivo Reduced
Macrophages  Mouse (atherosclero 10 mg/kg levels and [7]
Sis) activation.
. ) Massively
Adipose In vivo (WTD-
Mouse 10 mg/kg reduced [7]
Stem Cells fed)
numbers.
) ) Massively
Preadipocyte In vivo (WTD-
Mouse 10 mg/kg reduced [7]
s fed)
numbers.
In vivo Significant
Neutrophils Mouse (atherosclero 10 mg/kg increase in [7]
sis) blood.
) In vivo
Patrolling Reduced
Mouse (atherosclero 10 mg/kg _ [7]
Monocytes . populations.
sis)
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In vivo Reduced
) ) (allergic infiltration in
Eosinophils Mouse ] 10 mg/kg [8]
airway BALF and
inflammation) lungs.
] Significantly
In vivo
o decreased IL-
ap+ T cells Mouse (psoriasis 10 mg/kg 17A [9]
model) .
secretion.

Table 2: Effects of ONX-0914 on Cytokine Production
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Experimental Protocols
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This section provides a generalized protocol for analyzing the effects of ONX-0914 TFA on
immune cells using flow cytometry. This protocol should be adapted based on the specific cell
type, experimental goals, and available reagents.

Materials:

e ONX-0914 TFA

o DMSO (for dissolving ONX-0914 TFA)

e Cell culture medium (e.g., RPMI-1640) supplemented with FBS, penicillin/streptomycin
e Phosphate-Buffered Saline (PBS)

e Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

o Cell stimulation reagents (e.g., PMA, lonomycin, Brefeldin A for intracellular cytokine
staining)

o Fluorochrome-conjugated antibodies specific for cell surface and intracellular markers of
interest

» Fixation/Permeabilization buffers (for intracellular staining)
 Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
e Flow cytometer

Protocol:

e Preparation of ONX-0914 TFA Stock Solution:

o Dissolve ONX-0914 TFA in DMSO to create a high-concentration stock solution (e.g., 10
mM).

o Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid
repeated freeze-thaw cycles.[2]
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e Cell Preparation:

o Isolate primary immune cells (e.g., PBMCs, splenocytes, or specific subpopulations) using
standard methods such as Ficoll-Paque density gradient centrifugation or magnetic-
activated cell sorting (MACS).

o Alternatively, use cultured immune cell lines.
o Resuspend cells in complete culture medium at a concentration of 1-2 x 1076 cells/mL.
e ONX-0914 Treatment:

o Dilute the ONX-0914 TFA stock solution in culture medium to the desired final
concentrations. Typical in vitro concentrations range from 50 nM to 300 nM.[10][11]

o Add the diluted ONX-0914 TFA to the cell suspension. Include a vehicle control (DMSO)
at the same final concentration as in the highest ONX-0914 TFA treatment group.

o Incubate the cells for the desired period. Incubation times can vary from a few hours to
several days depending on the experimental endpoint. For example, a 6-hour incubation
has been used prior to lentiviral transduction studies.[10][12]

o Cell Stimulation (for cytokine analysis):

o If analyzing intracellular cytokine production, stimulate the cells for the last 4-6 hours of
the ONX-0914 treatment period.

o A common stimulation cocktail is PMA (e.g., 25 ng/mL) and lonomycin (e.g., 500 ng/mL) in
the presence of a protein transport inhibitor such as Brefeldin A (e.g., 10 ug/mL) or
Monensin.[3]

e Staining for Flow Cytometry:
o Surface Staining:
» Harvest the cells and wash them with cold PBS or Flow Cytometry Staining Buffer.

» Resuspend the cells in a small volume of staining buffer.
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Add a viability dye according to the manufacturer's instructions to distinguish live and
dead cells.

Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.

o Intracellular Staining (if applicable):

» After surface staining and washing, fix the cells using a fixation buffer (e.g., 2-4%
paraformaldehyde) for 10-20 minutes at room temperature.

= Wash the cells with PBS.

» Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or a mild
detergent).

» Add a cocktail of fluorochrome-conjugated antibodies against intracellular targets (e.g.,
cytokines, transcription factors).

» Incubate for 30-45 minutes at room temperature or 4°C in the dark.

Wash the cells twice with permeabilization buffer.

o Data Acquisition and Analysis:
o Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

o Acquire data on a flow cytometer. Ensure that appropriate compensation controls (single-
stained beads or cells) are run for each fluorochrome used.

o Analyze the data using flow cytometry analysis software. Gate on single, live cells before
analyzing the expression of markers on different cell populations.

Visualizations
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Caption: Signaling pathway inhibited by ONX-0914.
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Caption: Experimental workflow for flow cytometry with ONX-0914.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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